Indenopyrazole 5a
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Overview
Description
Indenopyrazole 5a is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound features an indene ring fused with a pyrazole ring, creating a unique scaffold that is valuable for the development of new pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indenopyrazole 5a can be synthesized through various methods. One common approach involves the condensation of 2-(3-substitutedbenzoyl)-1H-indene-1,3(2H)-diones with hydrazine derivatives. This reaction is typically carried out in the presence of dry ethanol and glacial acetic acid under reflux conditions . Another method involves the use of azomethine imines and α,α-difluoromethylene alkynes in a cascade C-H functionalization/[3+2] dipolar cycloaddition/aromatization rearrangement reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Indenopyrazole 5a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole or indene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indenopyrazole oxides, while substitution reactions can produce a variety of substituted indenopyrazoles .
Scientific Research Applications
Indenopyrazole 5a has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Indenopyrazole 5a varies depending on its specific application:
Antitumor Activity: The compound inhibits tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells.
β1-Adrenergic Blocking Activity: this compound acts as a competitive antagonist of β1-adrenergic receptors, reducing heart rate and contractility.
Hypoxia-Inducible Factor Inhibition: The compound inhibits the transcriptional activity of hypoxia-inducible factor 1α, reducing the expression of genes involved in angiogenesis and tumor growth.
Comparison with Similar Compounds
Indenopyrazole 5a can be compared with other similar compounds, such as:
Benzofuropyrazoles: These compounds have a benzofuran ring fused with a pyrazole ring and exhibit similar biological activities.
Pyrazole Derivatives: Pyrazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Uniqueness: this compound stands out due to its unique indene-pyrazole scaffold, which provides a versatile platform for the development of new pharmacologically active molecules. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
247148-90-9 |
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Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-(4-oxo-3-phenyl-1H-indeno[1,2-c]pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C18H13N3O2/c1-10(22)19-13-9-5-8-12-14(13)18(23)15-16(20-21-17(12)15)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,22)(H,20,21) |
InChI Key |
FMWUPJJFWGHUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=C2NN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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